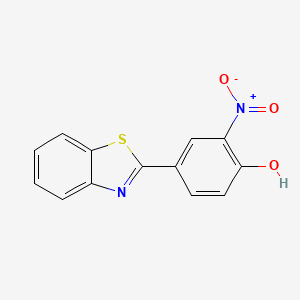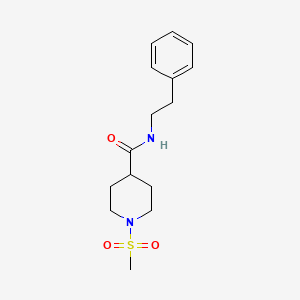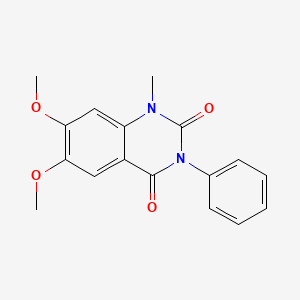
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DCFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCFP belongs to the class of amides and has been studied for its use in treating various diseases, including cancer and inflammation.
作用机制
The mechanism of action of DCFP is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in cancer growth and inflammation. In cancer cells, DCFP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer growth and progression. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
Studies have shown that DCFP has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, DCFP has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DCFP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of DCFP for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, DCFP has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, one of the limitations of DCFP is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for DCFP research. One area of research is the development of DCFP analogs with improved solubility and potency. Another area of research is the study of DCFP in combination with other drugs for improved therapeutic efficacy. Additionally, the potential use of DCFP in treating other diseases such as diabetes and cardiovascular disease is an area of interest for future research. Finally, the use of DCFP in preclinical and clinical trials for cancer and inflammation treatment is an exciting area of research with significant potential for therapeutic development.
合成方法
The synthesis of DCFP involves the reaction of 2,5-dichlorophenyl isocyanate with 5-methyl-2-furan carboxylic acid in the presence of a base such as triethylamine. The reaction yields DCFP as a white crystalline solid, which can be purified using recrystallization techniques. The purity of the compound can be determined using spectroscopic methods such as NMR and IR.
科学研究应用
DCFP has been extensively studied for its potential use in treating cancer, inflammation, and other diseases. In cancer research, DCFP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DCFP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-8-10(15)3-6-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQHXQAWFUOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)





![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)